Desacetylravidomycin
CAS No.: 88580-27-2
Cat. No.: VC0525688
Molecular Formula: C29H31NO8
Molecular Weight: 521.6 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88580-27-2 |
|---|---|
| Molecular Formula | C29H31NO8 |
| Molecular Weight | 521.6 g/mol |
| IUPAC Name | 4-[(2R,3S,4R,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |
| Standard InChI | InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m1/s1 |
| Standard InChI Key | ZHXCTIMNNKVMJM-JSPLCZCHSA-N |
| Isomeric SMILES | C[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O |
| SMILES | CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O |
| Canonical SMILES | CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O |
| Appearance | Solid powder |
Introduction
Structural Characteristics and Physicochemical Properties
Desacetylravidomycin features a 6H-benzo[d]naphtho[1,2-b]pyran-6-one core substituted with a 3,6-dideoxy-3-(dimethylamino)-α-altropyranosyl sugar moiety. Key structural attributes include:
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Stereochemistry: Multiple chiral centers confirmed via NMR and X-ray crystallography, with absolute configurations at C2 (R), C3 (S), C4 (R), C5 (S), and C6 (R) .
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Functional groups: A vinyl group at C8, methoxy groups at C10 and C12, and a hydroxyl group at C1 contribute to its reactivity .
Table 1: Physicochemical Properties of Desacetylravidomycin
The compound’s three-dimensional conformation enables intercalation into DNA helices, a property critical to its biological activity .
Biosynthesis and Production
Desacetylravidomycin is biosynthesized by Streptomyces sp. WK-6326 through a type II polyketide synthase pathway. Key steps include:
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Polyketide chain assembly: Initiated by acetyl-CoA and extended via malonyl-CoA units to form the naphthopyranone backbone .
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Glycosylation: A dedicated glycosyltransferase attaches the altropyranosyl sugar to C4 of the aglycone .
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Post-modifications: O-Methylation at C10/C12 and hydroxylation at C1 occur sequentially, followed by oxidative decarboxylation to introduce the vinyl group .
Fermentation optimization studies demonstrate maximal yield (120 mg/L) in media containing soybean meal and glucose at pH 7.2, with production peaking at 96–120 hours .
Biological Activities and Mechanisms
Antimicrobial Effects
Desacetylravidomycin shows potent activity against Gram-positive bacteria, with MIC values ranging from 3.0–5.0 μg/mL against Staphylococcus aureus and Bacillus subtilis. Notably, it lacks efficacy against Gram-negative species due to outer membrane impermeability .
Table 2: Antimicrobial Activity Spectrum
| Organism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.1 | |
| Enterococcus faecalis | 5.0 | |
| Mycobacterium smegmatis | 12.5 | |
| Candida albicans | >50 |
Antitumor Activity
The compound exhibits light-dependent cytotoxicity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines:
Mechanistic studies reveal dual modes of action:
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DNA intercalation: The planar chromophore inserts between base pairs, inducing structural distortions .
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Reactive oxygen species (ROS) generation: Upon photoactivation, energy transfer to molecular oxygen produces singlet oxygen (¹O₂), causing oxidative DNA damage .
Immunomodulatory Effects
Desacetylravidomycin inhibits IL-4-induced CD23 expression in U937 monocytes (IC₅₀ = 1.8 μM) by blocking STAT6 phosphorylation. This contrasts with its analog deacetylravidomycin M, which lacks a vinyl group and shows no activity, underscoring the importance of the C8 substituent .
Synthetic and Semi-Synthetic Derivatives
Recent efforts to enhance bioavailability have yielded:
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